

Application Notes: Erythrosine B Protocol for Yeast Cell Viability Assay

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Compound of Interest

Compound Name: Erythrosine B

Cat. No.: B12517662

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Introduction

Accurate assessment of cell viability is a cornerstone of cellular and molecular biology, with critical applications in fields ranging from academic research to industrial fermentation and drug development. The **Erythrosine B** viability assay offers a reliable, non-toxic, and cost-effective method for distinguishing between live and dead yeast cells. **Erythrosine B** is a membrane exclusion dye; viable cells with intact cell membranes prevent the dye from entering the cytoplasm, thus remaining unstained.^[1] Conversely, non-viable cells with compromised membranes are unable to exclude the dye, resulting in a distinct pink or red coloration.^{[1][2]} This straightforward method provides clear, easily interpretable results, making it an excellent alternative to other common viability stains such as methylene blue and trypan blue.^{[1][2]}

Principle of the Method

The **Erythrosine B** assay is based on the principle of dye exclusion by intact cell membranes. **Erythrosine B** is a negatively charged molecule that cannot passively cross the lipid bilayer of a healthy cell membrane.^[3] Therefore, live cells remain colorless. In contrast, dead or membrane-compromised cells lose the ability to regulate the passage of molecules across their membranes.^[3] **Erythrosine B** can then freely enter the cytoplasm and bind to intracellular proteins, staining the cells a vibrant pink.^{[2][4]} This clear colorimetric distinction allows for the straightforward enumeration of live and dead cells using a standard light microscope and a hemocytometer.

Advantages of Erythrosine B

- **Non-Toxic:** Unlike trypan blue, which is a known carcinogen, **Erythrosine B** is a non-toxic food-grade dye, enhancing laboratory safety.[2]
- **Clear Results:** **Erythrosine B** provides a stark contrast between live (unstained) and dead (pink) cells, which can be more distinct than the varying shades of blue observed with methylene blue, especially when viability is low.[1]
- **Rapid Staining:** The staining process is nearly instantaneous, with dead cells taking up the dye within a minute.[2]
- **Stability:** **Erythrosine B** is stable in solution and as a non-toxic stain, it does not significantly impact the viability of the live cells over short periods, allowing for more flexibility in sample preparation.[2]

Data Presentation

Parameter	Erythrosine B	Methylene Blue	Trypan Blue
Principle	Membrane Exclusion	Metabolic Reduction	Membrane Exclusion
Color of Dead Cells	Pink/Red	Blue	Blue
Toxicity	Non-toxic	Toxic	Carcinogenic
Staining Time	~1 minute	~5-10 minutes	~5 minutes
Typical Working Concentration	0.05% (w/v)	0.01% (w/v)	0.4% (w/v)
Notes	Clear differentiation, stable.	Can produce intermediate staining, less reliable below 80% viability.[1]	Stains proteins, potentially leading to background staining.

Experimental Protocols

Materials and Reagents

- **Erythrosine B** powder

- Tris-HCl buffer (1M, pH 7.4)
- Sterile distilled water
- Yeast culture
- Hemocytometer with coverslip
- Micropipettes and sterile tips
- Microscope (400x magnification recommended)[5][6]
- Microcentrifuge tubes
- Vortex mixer

Preparation of Staining Solutions

1. 2% (w/v) **Erythrosine B** Stock Solution:

- Weigh 0.8 g of **Erythrosine B** powder.
- Dissolve in 40 mL of 0.1M Tris-HCl buffer.
- Vortex thoroughly until the powder is completely dissolved.[2]
- Store in a light-protected container at 4°C.

2. 0.1M Tris-HCl Buffer:

- Add 5 mL of 1M Tris-HCl buffer to 45 mL of sterile distilled water.[2]
- Mix well.

3. 0.1% (w/v) **Erythrosine B** Working Solution:

- Add 0.5 mL of the 2% **Erythrosine B** stock solution to 9.5 mL of 0.1M Tris-HCl buffer.[2]
- Vortex to mix. This solution is ready for use.

Staining Protocol

- Sample Preparation:
 - Ensure the yeast culture is well-mixed by gentle vortexing or pipetting.

- If the cell density is high, dilute the yeast culture with sterile water or buffer to an appropriate concentration for counting (an ideal concentration results in 50-100 cells per large square of the hemocytometer). A 1:10 or 1:100 dilution is often a good starting point.
- Staining:
 - In a microcentrifuge tube, mix the diluted yeast suspension and the 0.1% **Erythrosine B** working solution in a 1:1 ratio.[2] This will result in a final **Erythrosine B** concentration of 0.05%.
 - For example, mix 10 µL of the diluted yeast suspension with 10 µL of the 0.1% **Erythrosine B** working solution.
 - Mix gently by pipetting. No incubation period is required.[4]
- Loading the Hemocytometer:
 - Clean the hemocytometer and coverslip with 70% ethanol and wipe dry.
 - Place the coverslip over the counting chamber.
 - Pipette approximately 10 µL of the stained cell suspension into the groove of the hemocytometer, allowing capillary action to fill the chamber. Avoid overfilling.
- Microscopy and Counting:
 - Place the hemocytometer on the microscope stage.
 - Using a 40x objective (for a total magnification of 400x), focus on the grid lines of the central square of the hemocytometer.[5][7]
 - Count the number of live (unstained) and dead (pink/red) cells in the 25 large squares within the central grid.
 - To avoid counting cells twice, establish a consistent counting rule (e.g., count cells touching the top and left lines, but not the bottom and right lines).[6]
 - It is recommended to count at least 100-200 total cells to ensure statistical significance.

Data Analysis

Calculate the percentage of viable cells using the following formula:

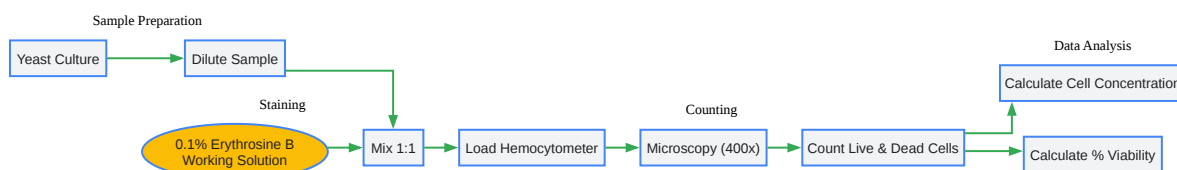
$$\% \text{ Viability} = (\text{Number of Live Cells} / \text{Total Number of Cells (Live + Dead)}) \times 100$$

To calculate the total cell concentration (cells/mL):

$$\text{Total Cells/mL} = (\text{Total Cell Count in Central Grid} / 25) \times \text{Dilution Factor} \times 10,000$$

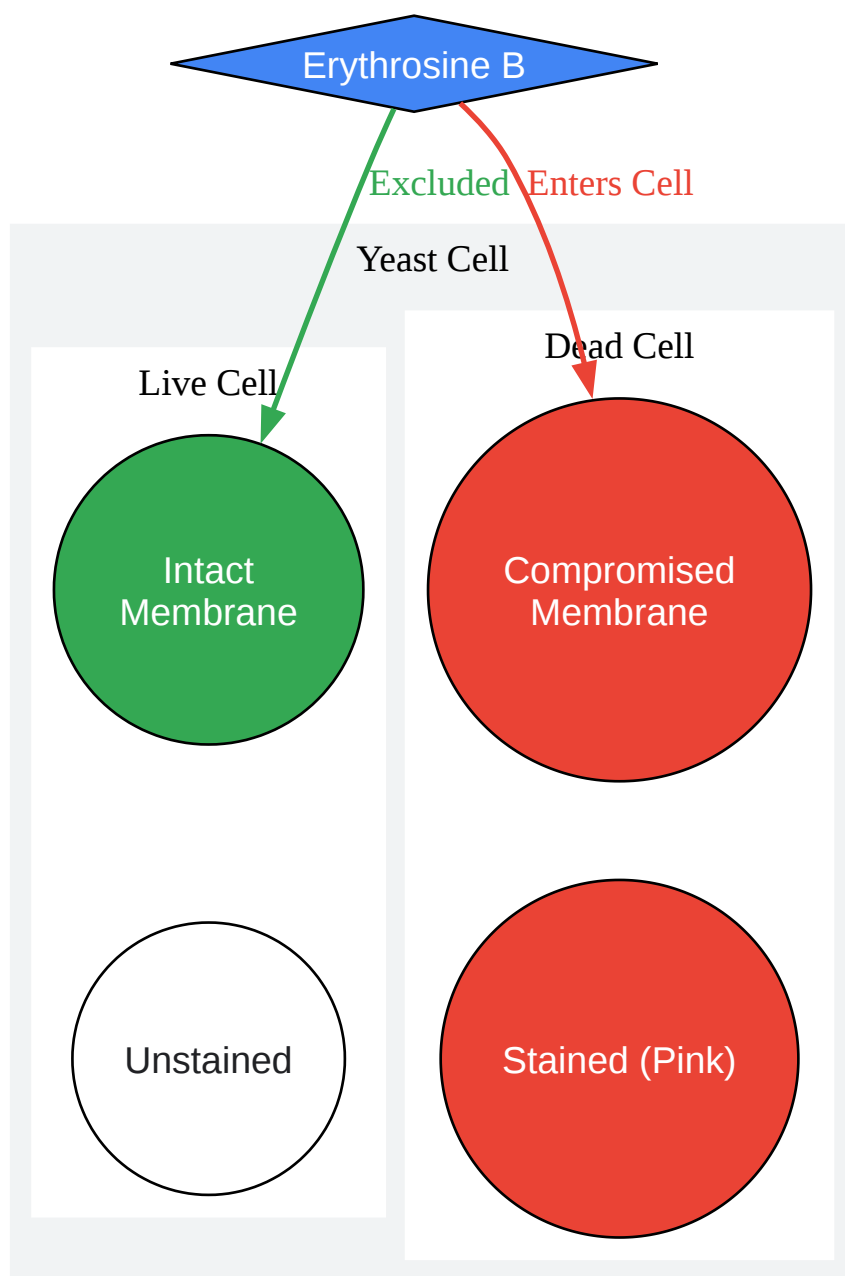
(Note: The volume of the central grid of a standard hemocytometer is 0.1 μL , which is 1/10,000 of a mL. The division by 25 averages the count per large square.)

Mandatory Visualizations



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Caption: Experimental workflow for yeast cell viability assay using **Erythrosine B**.



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Caption: Mechanism of **Erythrosine B** for yeast cell viability determination.

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- To cite this document: BenchChem. [Application Notes: Erythrosine B Protocol for Yeast Cell Viability Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12517662#erythrosine-b-protocol-for-yeast-cell-viability-assay]

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